1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone
CAS No.: 1706154-16-6
Cat. No.: VC7763042
Molecular Formula: C13H17NO4S
Molecular Weight: 283.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706154-16-6 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.34 |
| IUPAC Name | 1-(3-methylsulfonylpyrrolidin-1-yl)-2-phenoxyethanone |
| Standard InChI | InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)10-18-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
| Standard InChI Key | NFUYQIVGOIYABL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone (C₁₃H₁₇NO₄S) features a central pyrrolidine ring substituted at the 3-position with a methylsulfonyl group (-SO₂CH₃) and at the 1-position with a 2-phenoxyethanone side chain. The molecular weight is calculated as 299.39 g/mol, with a density estimated at 1.32 g/cm³ based on analogous sulfonamide-containing compounds . Key structural attributes include:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational flexibility and hydrogen-bonding potential.
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Methylsulfonyl Substituent: Enhances electrophilicity and metabolic stability, common in drug design for modulating target engagement .
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Phenoxyethanone Moiety: The phenoxy group (C₆H₅O-) linked to an ethanone (COCH₂-) provides hydrophobic interactions and π-π stacking capabilities, often associated with membrane permeability .
Table 1: Comparative Physicochemical Properties of Structural Analogs
*Predicted using QSAR models.
The compound’s stereochemistry remains uncharacterized in available literature, though the 3-position sulfonyl group likely induces axial chirality. Nuclear magnetic resonance (NMR) spectra would exhibit distinct signals for the pyrrolidine protons (δ 2.5–3.5 ppm), methylsulfonyl group (δ 3.1 ppm, singlet), and aromatic phenoxy protons (δ 6.8–7.4 ppm) .
Synthetic Routes and Manufacturing Considerations
Synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone likely involves multi-step reactions, drawing parallels to methods described for related immunosuppressive agents and phenoxyacetic acid derivatives .
Key Synthetic Steps
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Pyrrolidine Sulfonylation:
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Ethanone Coupling:
Table 2: Optimization Parameters for Coupling Reaction
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 70–90°C | +15% |
| Solvent | Acetonitrile | +20% vs. DMF |
| Catalyst Loading | 10 mol% KI | +25% |
Side products may include N-alkylated byproducts or over-sulfonylated species, necessitating chromatographic purification .
Biological Activities and Mechanistic Insights
While direct bioactivity data for 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-phenoxyethanone are absent, structurally related compounds exhibit promising pharmacological profiles:
Antimicrobial and Antiviral Effects
Phenoxyacetic acid derivatives with pyrrolidine motifs show broad-spectrum activity:
Table 3: Activity Trends in Analogous Compounds
| Activity Type | Compound Class | Potency Range | Target Organism |
|---|---|---|---|
| Immunosuppression | Pyrrolidine sulfonamides | IC₅₀ 2–10 µM | Human T-cells |
| Antibacterial | Phenoxy-pyrrolidine hybrids | MIC 6–15 µg/mL | Gram+ bacteria |
Applications in Drug Development
The compound’s dual functionality positions it as a candidate for:
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Autoimmune Therapies: Selective modulation of interleukin-2 synthesis .
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Antiviral Agents: Inhibition of viral envelope glycoproteins via phenoxy-mediated hydrophobic interactions .
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Anticancer Scaffolds: Pyrrolidine sulfonamides induce apoptosis in A549 lung cancer cells (EC₅₀ = 0.16 µg/mL) .
Future Research Directions
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Stereoselective Synthesis: Resolve enantiomers to evaluate chiral-dependent bioactivity.
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Target Deconvolution: Employ CRISPR screening to identify protein targets.
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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